molecular formula C22H21F2N3O2 B5291286 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

カタログ番号 B5291286
分子量: 397.4 g/mol
InChIキー: ZHWIASGUIVZACO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BDAA, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDAA belongs to the class of spirocyclic compounds, which are characterized by a unique three-dimensional structure that confers distinct biological activities.

作用機序

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to activate the protein kinase A (PKA) signaling pathway, which is involved in synaptic plasticity and memory formation. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a neurotrophic factor that plays a crucial role in neuronal survival and plasticity.
In cancer research, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase and downregulating the expression of cyclin-dependent kinases (CDKs).
In infectious diseases, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to inhibit viral replication by targeting viral proteases and polymerases. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to bind to the active site of viral proteases and inhibit their enzymatic activity, thus preventing viral replication.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have various biochemical and physiological effects, depending on the target system. In neuroscience, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to enhance synaptic plasticity and improve cognitive function by increasing the expression of BDNF and activating the PKA signaling pathway.
In cancer research, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to induce apoptosis and inhibit cell proliferation by activating the caspase cascade and downregulating the expression of CDKs. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy by inhibiting the anti-apoptotic protein Bcl-2.
In infectious diseases, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to inhibit viral replication by targeting viral proteases and polymerases, thus preventing viral replication and spread.

実験室実験の利点と制限

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is also stable under physiological conditions and can be administered orally or intravenously. However, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

将来の方向性

Future research on 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could focus on its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and infectious diseases. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could also be further optimized for its pharmacological properties, such as its potency, selectivity, and bioavailability. Additionally, the mechanism of action of 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could be further elucidated to better understand its biochemical and physiological effects.

合成法

The synthesis method of 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the condensation of 2-aminobenzoxazole and 3,4-difluorobenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with cyclohexanone to generate the spirocyclic structure. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has shown promising results in various scientific research areas, including neuroscience, cancer research, and infectious diseases. In neuroscience, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have neuroprotective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
In cancer research, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting its potential use as an adjuvant therapy.
In infectious diseases, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have antiviral properties against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit viral replication by targeting viral proteases and polymerases, which are essential for viral replication.

特性

IUPAC Name

2-(1,3-benzoxazol-2-yl)-7-[(3,4-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2/c23-16-7-6-15(12-17(16)24)13-26-10-3-8-22(20(26)28)9-11-27(14-22)21-25-18-4-1-2-5-19(18)29-21/h1-2,4-7,12H,3,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWIASGUIVZACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C3=NC4=CC=CC=C4O3)C(=O)N(C1)CC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。